Trans-2-methylcyclohexylamine
Description
Significance in Organic Synthesis and Chemical Research
The utility of trans-2-methylcyclohexylamine (B1277676) in the chemical sciences is multifaceted, ranging from its use as a fundamental starting material to its application in the construction of intricate molecular architectures.
This compound is a crucial intermediate in a variety of organic syntheses. fishersci.comcookechem.comthermofisher.kr It serves as a precursor in the production of pharmaceuticals, agrochemicals, and dyestuffs. chemicalbook.comfishersci.comcookechem.comthermofisher.krcymitquimica.com Its utility is also highlighted in the preparation of 2-(phenoxyaryl)-3-urea derivatives, which have been investigated as novel P2Y1 receptor antagonists. Furthermore, the hydrodenitrogenation of toluidine, a process relevant in petroleum refining, proceeds through a 2-methylcyclohexylamine (B147291) intermediate. chemicalbook.comsigmaaldrich.com
The inherent structure of this compound makes it an ideal building block for the synthesis of more complex molecules. ontosight.aicymitquimica.com Its amine group provides a reactive site for a multitude of chemical transformations, including N-alkylation, acylation, and condensation reactions. This reactivity allows for the incorporation of the cyclohexyl scaffold into larger, more elaborate molecular frameworks. For instance, it can be used in the synthesis of certain biologically active compounds and materials. ontosight.ai
The chirality of this compound is a key feature that underpins its importance in asymmetric synthesis. The development of methods to produce single-enantiomer drugs has increased the demand for chiral intermediates like this compound. mdpi.com It serves as a valuable precursor for the synthesis of enantiomerically pure compounds, which are crucial in the pharmaceutical industry due to the different physiological effects often exhibited by different enantiomers of a drug. mdpi.comresearchgate.net For example, specific stereoisomers of 2-methylcyclohexylamine have been synthesized for use as chiral building blocks in drug discovery. mdpi.com
Historical Context of its Study in Stereochemistry
The study of 2-methylcyclohexylamine has contributed to the understanding of stereochemistry, particularly concerning the spatial arrangement of atoms in cyclic systems. Research has focused on the synthesis and characterization of its different stereoisomers. A notable example is the synthesis of (1S, 2S)-methyl cyclohexylamine (B46788), which was achieved with a high degree of enantiomeric excess and its absolute stereochemistry confirmed by X-ray analysis of its L-(+)-tartaric acid salt. mdpi.com Such studies are fundamental to advancing the principles of stereoselective synthesis.
Isomeric Considerations: Trans vs. Cis Isomers in Research
The distinction between the trans and cis isomers of 2-methylcyclohexylamine is of paramount importance in research and synthesis. ontosight.ai The relative orientation of the methyl and amino groups on the cyclohexane (B81311) ring dictates the molecule's three-dimensional shape and, consequently, its chemical and biological properties. In the trans isomer, the substituents are on opposite sides of the ring, while in the cis isomer, they are on the same side. ontosight.ai This seemingly subtle difference can lead to significant variations in reactivity and biological activity.
Research has demonstrated the ability to selectively synthesize one isomer over the other. For instance, the hydrogenation of 2-methylcyclohexanone (B44802) using Noyori's ruthenium catalyst can produce a 40:1 mixture of cis and trans isomers of 2-methyl-1-cyclohexanol, which can then be converted to the desired amine. mdpi.com More recent enzymatic methods, utilizing ω-transaminases, have shown high stereoselectivity in the amination of 2-methylcyclohexanone. The ω-TAm from Chromobacterium violaceum (CV-TAm) has been shown to produce 2-methylcyclohexylamine with complete stereoselectivity at the (1S)-amine position and a high preference for the cis isomer. rsc.org Conversely, other enzymes have shown a preference for the formation of the trans isomer. rsc.org This highlights the power of biocatalysis in controlling stereochemical outcomes.
Table 1: Properties of 2-Methylcyclohexylamine
| Property | Value |
|---|---|
| Molecular Formula | C7H15N |
| Molecular Weight | 113.20 g/mol |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | 149-150 °C |
| Density | ~0.856 g/mL at 25 °C |
Structure
3D Structure
Properties
IUPAC Name |
(1R,2R)-2-methylcyclohexan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N/c1-6-4-2-3-5-7(6)8/h6-7H,2-5,8H2,1H3/t6-,7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEUISMYEFPANSS-RNFRBKRXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCCC[C@H]1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00426362 | |
| Record name | Trans-2-methylcyclohexylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00426362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
931-11-3, 931-10-2 | |
| Record name | (1R,2R)-2-Methylcyclohexanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=931-11-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methylcyclohexylamine, trans- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000931102 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methylcyclohexylamine, (1R,2R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000931113 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trans-2-methylcyclohexylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00426362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-METHYLCYCLOHEXYLAMINE, (1R,2R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/86JY8LNH91 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-METHYLCYCLOHEXYLAMINE, TRANS- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O8G4L1D58S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Stereochemical Investigations and Conformational Analysis
Dynamic NMR and Computational Studies of Conformational Behavior
The conformational landscape of trans-2-methylcyclohexylamine (B1277676) is primarily a dynamic equilibrium between two chair conformations: the diequatorial (e,e) conformer and the diaxial (a,a) conformer. Dynamic NMR spectroscopy, particularly at low temperatures, and computational chemistry are powerful tools for investigating the factors that influence this equilibrium. nih.govnih.gov
In cyclohexane (B81311) derivatives, bulky substituents generally favor the equatorial position to minimize steric strain. beilstein-journals.org For trans-1,2-disubstituted cyclohexanes like this compound, the equilibrium lies between the diequatorial and diaxial forms. The relative stability is dictated by a combination of steric and stereoelectronic effects.
Computational studies on related systems, such as methylcyclohexane, have shown that the preference for the equatorial conformer is not solely due to the avoidance of 1,3-diaxial steric repulsion but is also significantly influenced by stabilizing hyperconjugative interactions. nih.govresearchgate.net The conformational free energy (A-value) of a substituent provides a quantitative measure of its preference for the equatorial position. For an amino group (–NH₂) in an aprotic solvent, the A-value is approximately 5.04 kJ mol⁻¹, while for a methyl group (–CH₃), it is about 7.14 kJ mol⁻¹. rsc.org In this compound, the diequatorial conformer is generally favored, as it places both the larger methyl and amino groups in the less sterically hindered equatorial orientation.
The conformation of the amine group is sensitive to the solvent environment. cdnsciencepub.comweebly.com In aprotic solvents, the conformational equilibrium is mainly governed by intramolecular steric and electronic effects. However, in protic solvents like methanol, intermolecular hydrogen bonding between the solvent and the amine group's lone pair or protons can significantly alter the conformational preference. beilstein-journals.orgresearchgate.net
For instance, studies on the related cis-2-methylcyclohexylamine showed a notable shift in equilibrium when changing from an aprotic to a protic solvent. beilstein-journals.org The protonation of the nitrogen atom in a protic or acidic medium leads to the formation of an ammonium (B1175870) group (–NH₃⁺), which, due to its increased size and capacity for hydrogen bonding, may shift the equilibrium towards the conformer where it occupies the equatorial position. beilstein-journals.org While this specific data is for the cis-isomer, it highlights the significant role solvents play in the conformational behavior of substituted cyclohexylamines.
Conformational Equilibrium of cis-2-halocyclohexylamines in Different Solvents
This table shows the population of the equatorial amine (ea) conformer for various cis-2-halocyclohexylamines at -80 °C, demonstrating the limited effect of solvent polarity on the conformational equilibrium in this related series. A higher percentage indicates greater stability of the conformer with the amine group in the equatorial position.
| Compound | Solvent | Population of ea Conformer (%) | Relative Conformational Energy (ΔG, kJ/mol) |
|---|---|---|---|
| cis-2-fluorocyclohexylamine | Dichloromethane-d₂ | 90 | -4.2 |
| cis-2-fluorocyclohexylamine | Methanol-d₄ | 95 | -5.6 |
| cis-2-chlorocyclohexylamine | Dichloromethane-d₂ | 90 | -4.2 |
| cis-2-chlorocyclohexylamine | Methanol-d₄ | 94 | -5.3 |
| cis-2-bromocyclohexylamine | Dichloromethane-d₂ | 91 | -4.4 |
| cis-2-bromocyclohexylamine | Methanol-d₄ | 91 | -4.4 |
Data sourced from a study on cis-2-halocyclohexylamines, which provides insight into solvent effects on related structures. The negative ΔG values indicate that the 'ea' conformer is more stable. beilstein-journals.orgnih.gov
Beyond classical steric effects, stereoelectronic interactions like hyperconjugation play a crucial role in determining conformational stability. nih.govresearchgate.net Hyperconjugation involves the delocalization of electrons from a filled bonding orbital (σ) or a lone pair (n) into an adjacent empty antibonding orbital (σ*). The efficiency of this interaction is highly dependent on the relative orientation of the orbitals, which changes with the ring's conformation.
Diastereomeric and Enantiomeric Purity Assessment in Research
The synthesis of this compound can result in a mixture of diastereomers (cis and trans) and enantiomers ((1R,2R) and (1S,2S)). Accurately determining the ratio of these isomers is essential for research applications. amazonaws.com
Chiral Gas Chromatography (GC) is a primary technique for separating and quantifying stereoisomers. nih.gov By using a chiral stationary phase (CSP), enantiomers and diastereomers that are inseparable on standard GC columns can be resolved. The sample, often after derivatization to improve volatility and resolution, is passed through the column. The different interactions between the isomers and the chiral stationary phase lead to different retention times, allowing for their separation and quantification. uni-greifswald.dersc.orgrsc.org
This method is frequently employed in studies involving the enzymatic or catalytic synthesis of chiral amines to determine conversion rates, diastereomeric ratios (cis:trans), and enantiomeric excess (e.e.) of the products. rsc.orgrsc.orgnih.gov For example, in the transaminase-catalyzed synthesis of 2-methylcyclohexylamine (B147291), GC analysis is used to monitor the formation of all four possible stereoisomers. rsc.org
NMR spectroscopy, in conjunction with chiral derivatizing agents (CDAs), provides a powerful method for determining the enantiomeric excess of chiral amines. acs.orgbath.ac.uk One of the most established techniques is Mosher's amide analysis. acs.orgresearchgate.net
In this method, a racemic or enantiomerically enriched sample of this compound is reacted with an enantiomerically pure chiral reagent, such as (R)- or (S)-α-methoxy-α-trifluoromethylphenylacetic acid (Mosher's acid) chloride. bath.ac.ukacs.org This reaction converts the pair of enantiomeric amines into a pair of diastereomeric amides. Since diastereomers have different physical properties, their corresponding nuclei become chemically non-equivalent in the NMR spectrum.
By integrating the distinct signals (often ¹H or ¹⁹F NMR signals) for each diastereomer, the diastereomeric ratio can be calculated, which directly corresponds to the enantiomeric ratio of the original amine. researchgate.netmdpi.com ¹⁹F NMR is particularly effective when using fluorine-containing CDAs like Mosher's acid, as the signals are often well-resolved with no background interference. mdpi.comnih.gov This method not only allows for the determination of enantiomeric purity but can also be used to assign the absolute configuration of the amine. acs.orgnih.gov
Common Methods for Enantiomeric Purity Determination
This table summarizes and compares two key methods used in research to assess the enantiomeric purity of chiral compounds like this compound.
| Method | Principle | Typical Application | Advantages | Limitations |
|---|---|---|---|---|
| Chiral Gas Chromatography (GC) | Differential interaction of enantiomers with a chiral stationary phase leading to separation. | Quantifying all isomers (cis/trans, R/S) in a mixture. Monitoring reaction progress and selectivity. rsc.orgrsc.org | High resolution, can separate multiple isomers simultaneously, highly sensitive. | Requires sample volatility, may require derivatization, CSPs can be expensive. |
| Mosher Amide Analysis (NMR) | Conversion of enantiomers into diastereomers with a chiral derivatizing agent, which are distinguishable by NMR. acs.org | Determining enantiomeric excess (e.e.) and assigning absolute configuration. researchgate.netnih.gov | Directly applicable to non-volatile compounds, provides structural information, standard NMR equipment. acs.org | Requires pure chiral derivatizing agent, derivatization reaction must go to completion, potential for kinetic resolution. |
Stereoselective Synthesis and Derivatization Strategies
The synthesis of specific stereoisomers of 2-methylcyclohexylamine relies on precise control over reaction conditions and the use of chiral catalysts or biocatalysts. These strategies are crucial for obtaining high yields of the desired trans isomer while minimizing the formation of the corresponding cis isomer.
Control of Cis/Trans Ratios in Hydrogenation Reactions
The catalytic hydrogenation of 2-methylcyclohexanone (B44802) is a common method for the synthesis of 2-methylcyclohexanol, a direct precursor to 2-methylcyclohexylamine. The ratio of the resulting cis and trans isomers is highly dependent on the catalyst, solvent, and reaction temperature.
Different catalysts exhibit varying degrees of selectivity. For instance, platinum-catalyzed hydrogenation of 2-methylcyclohexanone in protic solvents tends to yield the cis product as the major isomer. conicet.gov.ar Conversely, an active-iron-based reducing system has been shown to produce a trans/cis ratio of 75:25 for 2-methylcyclohexanol. conicet.gov.ar The choice of catalyst support can also influence the stereochemical outcome. Studies on the catalytic transfer hydrogenation of 2-methylcyclohexanone using hydrous zirconium oxide as a catalyst have reported a trans/cis molar ratio of 44:56 for the resulting diastereomeric alcohols. mdpi.com
The nature of the reducing agent and reaction conditions also play a pivotal role. Reduction of 2-methylcyclohexanone with sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common methods to produce 2-methylcyclohexanol. The subsequent conversion to 2-methylcyclohexylamine can then be achieved.
| Catalyst/Reducing System | Substrate | Product | Trans/Cis Ratio | Reference |
|---|---|---|---|---|
| Active-iron based system | 2-Methylcyclohexanone | 2-Methylcyclohexanol | 75:25 | conicet.gov.ar |
| Hydrous zirconium oxide | 2-Methylcyclohexanone | 2-Methylcyclohexanol | 44:56 | mdpi.com |
| Platinum | 2-Methylcyclohexanone | 2-Methylcyclohexanol | Predominantly cis | conicet.gov.ar |
| Palladium on carbon (Pd/C) | 2-Methylcyclohexanone | trans-2-Methylcyclohexanol | - |
Asymmetric Hydrogenation with Chiral Catalysts
The asymmetric synthesis of specific enantiomers of 2-methylcyclohexylamine can be achieved through the use of chiral catalysts, including both biocatalysts and synthetic metal complexes. These methods are instrumental in producing optically pure amines for various applications.
Biocatalysis, particularly the use of ω-transaminases, has emerged as a powerful tool for the asymmetric amination of ketones. researchgate.netuni-graz.at Depending on the specific ω-transaminase enzyme and the substrate, it is possible to obtain either the cis or trans diastereomers of 3-substituted cyclohexylamine (B46788) derivatives in optically pure forms. researchgate.net For instance, the amination of 2-methylcyclohexanone has been investigated using various ω-transaminases, with some enzymes showing high stereoselectivity. uni-graz.at
In addition to biocatalysts, chiral metal catalysts are widely employed for asymmetric hydrogenation. The Noyori asymmetric hydrogenation, which utilizes a ruthenium-based system with a phosphine (B1218219) and a 1,2-diamine ligand, is highly effective for the enantio- and diastereoselective hydrogenation of simple ketones. mdpi.com When applied to 2-substituted cyclohexanones, the Noyori catalyst typically favors the formation of the cis isomer of the corresponding cyclohexanol (B46403) with high enantiomeric excess. mdpi.com
The synthesis of trans-2-(1-aryl-1-methylethyl)cyclohexylamines has been accomplished by the opening of an N-(diphenylphosphinoyl)-7-azabicyclo[4.1.0]heptane with α-potassium isopropylarenes, followed by hydrolysis. nih.gov
| Catalyst Type | Catalyst Example | Substrate | Product | Key Stereochemical Outcome | Reference |
|---|---|---|---|---|---|
| Biocatalyst | ω-Transaminase | Prochiral bicyclic diketones | cis- or trans-3-substituted cyclohexylamines | Optically pure diastereomers depending on the enzyme | researchgate.net |
| Chiral Metal Catalyst | Noyori's chiral Ru-catalyst | 2-Substituted cyclohexanones | cis-Cyclohexanols | High enantiomeric excess, favors cis isomer | mdpi.com |
| Organometallic Reagent | α-Potassium isopropylarenes | N-(Diphenylphosphinoyl)-7-azabicyclo[4.1.0]heptane | trans-2-(1-Aryl-1-methylethyl)cyclohexylamines | Synthesis of trans-substituted cyclohexylamines | nih.gov |
Advanced Synthetic Methodologies and Reaction Mechanisms
Enantioselective and Diastereoselective Synthesis
The asymmetric synthesis of 2-methylcyclohexylamine (B147291) from 2-methylcyclohexanone (B44802) presents a significant challenge due to the presence of two potential chiral centers. The use of ω-transaminases (ω-Tams) has emerged as a powerful strategy to control the stereochemical outcome of this transformation.
ω-Transaminase-Mediated Amination of Cyclic Ketones
The enzymatic amination of cyclic ketones, such as 2-methylcyclohexanone, using ω-transaminases provides a direct route to chiral amines. This biocatalytic approach is lauded for its high selectivity and operation under mild reaction conditions.
The efficiency of ω-transaminase-catalyzed reactions is highly dependent on parameters such as temperature and pH. For the amination of cyclohexanone (B45756), a model substrate, the ω-transaminase from Chromobacterium violaceum (CV-TAm) was found to have optimal conditions at a pH of 8 and a temperature of 30 °C. rsc.org These conditions were subsequently used for the more complex amination of 2-methylcyclohexanone. rsc.org A systematic study on cyclohexanone revealed varied optimal conditions for different ω-transaminases, highlighting the importance of enzyme-specific optimization. rsc.org
| Enzyme | pH | Temperature (°C) | Conversion (%) |
|---|---|---|---|
| CV-TAm | 8 | 30 | 95 |
| 8 | 45 | 88 | |
| 10 | 30 | 75 | |
| 10 | 45 | 65 |
The ω-transaminase from Chromobacterium violaceum (CV-TAm) has demonstrated exceptional stereoselectivity in the amination of 2-methylcyclohexanone. rsc.org This enzyme produces 2-methylcyclohexylamine with complete stereoselectivity at the (1S)-amine position. rsc.org Furthermore, it exhibits a high preference for the formation of the cis isomer, achieving a cis:trans ratio of up to 24:1. rsc.org This results in the primary formation of the (1S,2R)-2-methylcyclohexylamine isomer. The high diastereoselectivity is noteworthy, as it allows for the formation of a product with two defined chiral centers from a racemic starting material in a single step. rsc.org
| Enzyme | Conversion (%) | cis:trans Ratio | Amine Configuration |
|---|---|---|---|
| CV-TAm | 91 | 24:1 | (1S,2R):(1S,2S) |
The amination of the α-substituted 2-methylcyclohexanone involves a dynamic kinetic resolution (DKR). rsc.org This process is possible because the chiral α-methyl group can undergo racemization under the reaction conditions (pH 8 or 10). rsc.org The enzyme then selectively aminates one of the enantiomers of the ketone. For CV-TAm, there is a strong preference for the (2R)-methyl group of the ketone. rsc.org The combination of racemization of the starting material and the high stereoselectivity of the enzyme allows for the theoretical conversion of up to 100% of the racemic ketone into a single stereoisomer of the amine product. Such dynamic asymmetric transaminations involving α-substituted ketones have been a subject of increasing interest. rsc.org
To drive the reversible transamination reaction towards the product amine, an amine donor is required. 2-Propylamine (also known as isopropylamine (B41738), IPA) has been successfully used as an amine donor in these reactions. rsc.org A key advantage of using isopropylamine is that the co-product is acetone, a volatile compound that can be easily removed to shift the reaction equilibrium. rsc.orgresearchgate.net Notably, 2-propylamine was tolerated by all five ω-transaminases tested in one study, which was unexpected as it is not a universal amine donor for many wild-type ω-TAms. rsc.orgresearchgate.net This broad acceptance makes it a versatile and economically favorable choice for these biocatalytic systems. rsc.org
To gain insight into the high stereoselectivity observed with CV-TAm, docking calculations were performed. rsc.org These computational studies investigated the binding of the four possible PLP-imine quinonoid intermediates within the enzyme's active site. The results showed that the intermediate corresponding to the preferentially formed (R)-configured ligand had the best-calculated relative affinity (approximately -8 kcal mol⁻¹). rsc.org In contrast, the intermediate leading to the minor (1S,2S) product had a lower calculated affinity of -6.4 kcal mol⁻¹. rsc.org The docking models suggested that the (2R)-quinonoid intermediate fits better into the available space in the binding pocket. rsc.org
| Entry | Stereoisomer Intermediate | Relative Affinity (kcal mol⁻¹) |
|---|---|---|
| 1 | (1S,2R) | -7.9 |
| 2 | (1R,2S) | -8.0 |
| 3 | (1S,2S) | -6.4 |
| 4 | (1R,2R) | -6.7 |
Reductive Amination with Chiral Palladium Complexes
The direct diastereo- and enantioselective reductive amination of 2-methylcyclohexanone using preformed chiral palladium complexes represents an efficient route to obtaining enantiomerically enriched trans-2-methylcyclohexylamine (B1277676). rsc.org This method avoids the isolation of intermediate imines, which can be unstable. Stable, air-tolerant preformed palladium(II) bromide complexes with chiral phosphine (B1218219) ligands have proven effective for the one-pot asymmetric reductive amination of a variety of ketones. figshare.com
Ligand Design for Stereocontrol
The stereochemical outcome of palladium-catalyzed reductive amination is critically dependent on the architecture of the chiral ligand. The rational design of these ligands is essential for suppressing undesired side reactions and achieving high enantioselectivity. mit.edu For the synthesis of chiral amines, bidentate phosphine ligands such as BINAP, Tol-BINAP, and CHIRAPHOS are commonly employed to create a well-defined chiral environment around the metal center. figshare.com
Key aspects of ligand design include:
Bite Angle and Flexibility: The geometry of the ligand backbone, particularly the bite angle, influences the spatial arrangement of the phosphine groups, which in turn dictates the binding to the palladium center and the orientation of the substrate.
Electronic Properties: The electron-donating or withdrawing nature of substituents on the phosphine can modulate the reactivity of the palladium catalyst. More electron-poor catalysts can favor key steps like migratory insertion and reductive elimination. nih.gov
Steric Hindrance: Bulky substituents on the ligand can create steric repulsion that favors the approach of the substrate from a specific direction, thereby enhancing stereoselectivity.
A new dialkyl biheteroaryl phosphine ligand, KPhos, has been developed to improve catalyst stability and selectivity in palladium-catalyzed amination reactions. organic-chemistry.org The design of such tailored ligands is crucial for facilitating challenging cross-coupling reactions. mit.edunih.gov
Influence of Steric Factors on Stereoselectivity
Steric effects play a predominant role in controlling the regioselectivity and stereoselectivity of palladium-catalyzed amination reactions. nih.gov In the reductive amination of 2-methylcyclohexanone, the approach of the amine and the subsequent hydride transfer are influenced by the steric bulk of both the substrate and the chiral ligand-metal complex.
The preferential formation of the trans-diastereomer is generally observed, which is consistent with the nucleophilic amine and the hydride source attacking the intermediate imine from the less hindered face, avoiding steric clash with the existing methyl group. nih.gov The majority of reactions are highly diastereoselective, leading to the preferential formation of trans-configured products. nih.gov The steric properties of the ligand itself can further amplify this preference, creating a chiral pocket that selectively accommodates one transition state over the other, leading to high enantioselectivity.
| Ligand | Substrate | Product Configuration | Enantiomeric Excess (ee) |
|---|---|---|---|
| (R)-BINAP | Aryl Ketone | (R)-Amine | >99% |
| (S)-BINAP | Aryl Ketone | (S)-Amine | >99% |
| (R)-Tol-BINAP | Aryl Ketone | (R)-Amine | >99% |
| (S,S)-CHIRAPHOS | Aryl Ketone | (S)-Amine | High |
Data derived from general findings on asymmetric reductive amination. figshare.com
Biocatalytic Cascades for Multi-Chiral Center Synthesis
Integration of Hydrolases and Lipases
Hydrolases, particularly lipases, are versatile biocatalysts widely used in organic synthesis for their ability to catalyze reactions in non-aqueous solvents. thieme-connect.deresearchgate.net They can be integrated into enzymatic cascades for the synthesis of chiral amines and their derivatives. rsc.org For instance, a lipase (B570770) can be used for the kinetic resolution of a racemic amine precursor or to acylate a chiral amine produced in a preceding step by another enzyme, such as a transaminase. rsc.org
Lipases, such as Lipase B from Candida antarctica (CALB), are known to catalyze the formation of amide bonds through aminolysis of esters. thieme-connect.de This reaction can be coupled with an amine-producing enzymatic step. The challenge often lies in the incompatibility of reaction conditions for different enzymes, which can be overcome by using immobilized enzymes in continuous flow reactors, allowing for compartmentalization. rsc.org
One-Pot Reaction Systems
One-pot, multi-enzyme cascade reactions are a hallmark of efficient biocatalysis. acs.orgnih.gov For the synthesis of chiral amines with multiple stereocenters, a cascade might involve an ene reductase to create one stereocenter, followed by an amine dehydrogenase (AmDH) or a transaminase (ATA) to introduce the amine group and establish the second stereocenter. researchgate.net
A notable example is a one-pot, three-enzyme cascade for the amination of cycloalkanes, which involves a cytochrome P450 monooxygenase, an alcohol dehydrogenase, and a reductive aminase. rsc.org Such systems can convert simple, unfunctionalized starting materials into complex, high-value chiral amines. rsc.org The development of these one-pot systems requires careful optimization of enzyme compatibility, cofactor recycling, and reaction conditions to ensure all catalytic steps proceed efficiently. acs.orgkaust.edu.sa
C-H Functionalization Reactions
Direct C-H bond functionalization is a powerful strategy for modifying existing molecular scaffolds, offering a more atom- and step-economical alternative to traditional multi-step syntheses that often require pre-functionalization and protecting groups. sci-hub.seyale.edu For a molecule like this compound, C-H functionalization can introduce new substituents at the α-position to the nitrogen atom.
A protecting-group-free approach for the α-functionalization of cyclic secondary amines has been developed. nih.govsci-hub.se This one-pot procedure involves an intermolecular hydride transfer to generate an imine intermediate, which is then captured by an organolithium nucleophile. nih.govsci-hub.se This method is highly regioselective, targeting the sterically more accessible C-H bond, and often shows high diastereoselectivity, preferentially forming trans-disubstituted products. nih.gov
| Amine Substrate | Hydride Acceptor | Nucleophile | Product Configuration | Diastereoselectivity |
|---|---|---|---|---|
| Substituted Piperidine | Benzophenone | PhLi | trans | High |
| Substituted Piperidine | tert-Butyl phenyl ketone | n-BuLi | trans | High |
| Substituted Pyrrolidine | Trifluoroacetophenone | ArylLi | trans | High |
Data generalized from findings on α-C–H functionalization of cyclic amines. nih.gov
Biocatalytic approaches using engineered enzymes, such as cytochrome P450s, also enable enantioselective α-C–H functionalization of saturated N-heterocycles through carbene transfer reactions. acs.org These methods provide a sustainable route to creating enantioenriched α-functionalized cyclic amines that can be further diversified. acs.org
Palladium-Catalyzed γ-C(sp3)–H Fluorinationnih.gov
A significant advancement in the synthesis of fluorinated organic molecules is the selective fluorination of C(sp3)–H bonds in free amines. Research has demonstrated the first instance of γ-C(sp3)–H fluorination of aliphatic free amines, including this compound, utilizing a palladium-catalyzed process. nih.gov This methodology employs a transient directing group strategy to achieve high regioselectivity for both γ-methyl and methylene (B1212753) positions. nih.gov The reaction involving this compound specifically was reported to proceed with a 16% isolated yield, whereas its cis isomer was found to be unreactive. nih.gov
The success of the γ-C(sp3)–H fluorination of free amines is critically dependent on the use of a transient directing group (TDG). nih.gov Specifically, 2-hydroxynicotinaldehyde (B1277654) has been identified as an effective TDG for this transformation. nih.gov Transient directing groups are advantageous as they are formed in situ and can be removed in the same pot, which avoids the multiple steps of installation and removal typically associated with traditional directing groups. snnu.edu.cnrsc.org In this catalytic cycle, the TDG reversibly forms an imine with the primary amine substrate. This imine then acts as a bidentate ligand, directing the palladium catalyst to a specific C–H bond for activation and subsequent functionalization. bohrium.com This strategy has proven effective for a range of cyclohexyl and linear aliphatic amines. nih.gov
Density Functional Theory (DFT) calculations have provided significant insights into the mechanism of this fluorination reaction. nih.gov The computational studies suggest that the reaction proceeds via a Pd(II)/Pd(IV) catalytic cycle. nih.gov A key finding from these investigations is that the oxidative addition of the fluorinating agent to the palladium(II) center is likely the turnover-determining step for both methyl and methylene fluorination reactions. nih.gov
The process begins with the formation of a palladacycle intermediate, which then undergoes ligand displacement and coordinates with the fluorinating agent, N-fluorobenzenesulfonimide (NFSI). nih.govresearchgate.net The subsequent oxidative addition generates a Pd(IV) intermediate. nih.gov DFT studies have also highlighted that for methylene fluorination, the presence of a silver additive plays a crucial role in the reductive elimination step, leading to a lower energetic span. nih.gov
The efficiency and selectivity of the γ-C(sp3)–H fluorination are significantly influenced by the presence of specific additives, namely silver salts and pyridone ligands. nih.gov
Pyridone Ligands: Electron-withdrawing 3,5-disubstituted pyridone ligands have been identified as crucial for facilitating this reaction. nih.gov Computational studies have revealed that these ligands may play a more complex role than simply acting as an acetate (B1210297) surrogate for the C–H cleavage step. An energetically favorable pathway involves a pyridone-assisted bimetallic transition state during the oxidative addition step. nih.gov
Silver Salts: The addition of silver salts has a notable effect on the reaction, particularly for methylene versus methyl C–H fluorination. For methylene fluorination, the presence of a silver salt is desirable as it lowers the energetic span of the reductive elimination step. nih.gov Conversely, for methyl fluorination, the addition of a silver salt leads to a higher energetic span, making it less favorable. nih.gov This differential effect allows for selective fluorination at either the γ-methyl or methylene positions by modifying the reaction conditions with or without the silver additive. nih.gov
Hydrodenitrogenation Studies
Hydrodenitrogenation (HDN) is a critical catalytic process for removing nitrogen from organic compounds, particularly in petroleum refining. The study of model compounds like alkylamines provides fundamental understanding of the reaction mechanisms.
Mechanisms over Sulfided Catalysts (e.g., NiMo/Al2O3)researchgate.net
The hydrodenitrogenation of alkylamines over sulfided catalysts such as NiMo/Al2O3 involves complex reaction networks. researchgate.net Studies on various alkylamines show that the reaction can proceed through different pathways depending on the structure of the amine. For primary and secondary amines, alkenes and alkanes are not typically formed directly. Instead, they are produced indirectly through the elimination and hydrogenolysis of alkanethiol intermediates, which are formed via substitution reactions with H₂S. researchgate.net
The catalyst's acidic properties play a significant role. For secondary and tertiary alkylamines, HDN is suggested to occur on Brønsted acid sites, a process that is promoted by the presence of H₂S. researchgate.net In contrast, reactions involving thiols are thought to occur on Lewis acid sites (vacancies on the catalyst surface), and these reactions are inhibited by H₂S. researchgate.net
Comparison of Reaction Pathways (Elimination vs. Nucleophilic Substitution vs. Hydrogenolysis)researchgate.netiaea.org
The C-N bond cleavage in hydrodenitrogenation can occur through several competing pathways, with the predominant mechanism depending on the structure of the nitrogen-containing molecule. iaea.org
Nucleophilic Substitution: This pathway is significant, especially for carbons that are monosubstituted with respect to the nitrogen atom. iaea.org In the context of alkylamines over sulfided catalysts, this involves substitution with H₂S to form alkanethiols and with other amine molecules to generate dialkylamines. researchgate.net
Elimination: The elimination mechanism becomes more important as the degree of substitution on the carbon atom attached to the nitrogen increases. researchgate.netiaea.org For instance, amines where the NH₂ group is attached to a tertiary carbon, such as 2-methyl-2-butylamine, have been shown to produce alkenes as primary products through an E1 elimination pathway. researchgate.net
Hydrogenolysis: Direct hydrogenolysis of the aliphatic C–N bond is generally not observed over sulfided NiMo/Al₂O₃ catalysts at temperatures below 340 °C. researchgate.net This is supported by the reaction behavior of compounds like 1-adamantylamine, which cannot undergo classic SN2, E1, or E2 reactions, yet still reacts to form the corresponding thiol, suggesting an alternative substitution mechanism like SN1 or surface-mediated rearrangement. researchgate.net
The following table summarizes the favored reaction pathways for C-N bond cleavage based on the substrate structure.
| Reaction Pathway | Favored Substrate Structure | Primary Products | Catalyst Site |
| Nucleophilic Substitution | Primary/Secondary C-N bond | Alkanethiols, Dialkylamines | Brønsted Acid Sites |
| Elimination | Tertiary C-N bond | Alkenes | Brønsted Acid Sites |
| Hydrogenolysis | Generally not favored at lower temperatures | Not a primary pathway | - |
Directed Metalation and Lithiation Reactions
Directed ortho metalation (DoM) is a powerful synthetic strategy that utilizes a directing metalation group (DMG) to guide the deprotonation of an adjacent aromatic or aliphatic C-H bond. wikipedia.orgorganic-chemistry.orgbaranlab.org The amine functionality in this compound can, in principle, act as a DMG. The heteroatom (nitrogen) coordinates to a Lewis acidic organolithium reagent, such as n-butyllithium, positioning the base to deprotonate a nearby carbon atom. wikipedia.orgbaranlab.org
The general mechanism involves the DMG interacting with the organolithium compound, which then deprotonates the ring at the nearest ortho-position, forming a new aryllithium or alkyllithium species. wikipedia.org This intermediate is then trapped by an electrophile. wikipedia.orgbaranlab.org This method offers high regioselectivity compared to traditional electrophilic substitutions. wikipedia.org Strong bases like alkyllithiums are typically required for these transformations. baranlab.orguwindsor.ca
A significant challenge in the metalation of substrates containing amine groups is the potential for competitive side reactions. One such reaction is the nucleophilic addition of the organolithium reagent to a carbon-nitrogen double bond (C=N), if present. In the context of heterocyclic compounds like pyridine, where a C=N bond is part of the aromatic system, nucleophilic addition can compete with or even dominate over directed metalation. harvard.eduimperial.ac.uk
To suppress this undesired nucleophilic attack, bulky or sterically hindered bases are often employed. imperial.ac.uk Lithium amides, such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP), are less nucleophilic than alkyllithiums and are frequently used to favor deprotonation over addition. uwindsor.caimperial.ac.uk The choice of solvent and the use of additives like TMEDA (tetramethylethylenediamine) can also influence the reactivity by breaking up organolithium aggregates and increasing the basicity of the reagent. baranlab.org
Applications in Medicinal Chemistry and Pharmaceutical Research
Chiral Auxiliaries and Ligand Design in Drug Discovery
The stereochemistry of a drug molecule is a critical determinant of its pharmacological activity. Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction, leading to the desired enantiomer of a target molecule. Trans-2-methylcyclohexylamine (B1277676), with its defined stereocenters, has been recognized for its potential in this regard.
In the broader context of asymmetric synthesis, chiral auxiliaries are indispensable tools for producing enantiomerically pure compounds, which is a crucial requirement for many modern pharmaceuticals. The principle involves attaching the chiral auxiliary to a prochiral substrate, carrying out a diastereoselective reaction, and then removing the auxiliary to yield an enantiomerically enriched product. While specific examples detailing the extensive use of this compound as a widely adopted chiral auxiliary are not prevalent in the reviewed literature, its structural motifs are found in various chiral ligands and reagents used in asymmetric synthesis. The development of novel chiral auxiliaries remains an active area of research to provide efficient and practical methods for obtaining single-enantiomer drugs.
The kappa-opioid receptor (KOR) is a significant target in drug discovery due to its role in pain, addiction, and mood disorders. The development of selective KOR ligands is a key area of research for novel analgesics and therapeutics for psychiatric conditions.
This compound has been utilized as a key structural component in the synthesis of novel and highly selective kappa-opioid receptor ligands. Specifically, it has been incorporated into N-[(2-aminocyclohexyl)aryl]acetamide and N-[(2-aminocyclohexyl)aryloxy]acetamide derivatives. These compounds have demonstrated high affinity for the KOR with significant selectivity over the mu-opioid receptor. For instance, a series of these derivatives showed marked kappa selectivity, with some compounds exhibiting a selectivity of over 100:1 (mu/kappa) and binding affinities in the nanomolar range for the KOR nih.gov.
One notable compound, (S,S-trans)-N-methyl-N-[2-(1-pyrrolidinyl)cyclohexyl]-4-benzo[b]furanacetamide hydrobromide, which incorporates a trans-2-aminocyclohexyl moiety, displayed a remarkable mu/kappa selectivity of 780:1 with a KOR binding affinity (Ki) of 4.2 nM nih.gov. The structure-activity relationship (SAR) studies of these series have highlighted the importance of the trans-cyclohexylamine scaffold for achieving optimal KOR selectivity and potency nih.gov. These findings underscore the critical role of the this compound framework in designing potent and selective KOR ligands, which are valuable tools for studying the kappa-opioid system and have the potential to be developed into novel therapeutics.
Radioligands are indispensable tools in pharmaceutical research, particularly for in vitro and in vivo studies of receptor pharmacology and for imaging techniques like Positron Emission Tomography (PET). The development of selective radioligands for the Cannabinoid Receptor Type 2 (CB2R) is of great interest due to the receptor's involvement in inflammatory and neurodegenerative diseases.
While direct evidence of this compound being used in the development of CB2R radioligands is limited in the available literature, a closely related structural motif, cis-(1s,4s)-4-methylcyclohexylamine, has been successfully incorporated into a potent and selective radioligand for CB2R imaging. Specifically, the compound cis-[¹⁸F]1-(4-fluorobutyl-N-((1s,4s)-4-methylcyclohexyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide ([¹⁸F]LU14) was synthesized and evaluated as a PET radiotracer nih.gov. This radioligand demonstrated high affinity for the CB2R and the ability to selectively image the receptor in the brain in a rat model of CB2R overexpression.
The successful application of the cis-4-methylcyclohexylamine moiety in a high-affinity CB2R radioligand suggests that the stereochemistry of the cyclohexylamine (B46788) ring is a critical factor for potent receptor interaction. Although the trans isomer was not the focus of this particular study, the findings highlight the utility of substituted cyclohexylamine scaffolds in the design of novel imaging agents for the endocannabinoid system. Further research could explore the potential of the this compound scaffold in this context.
Role in Synthesis of Pharmaceutical Intermediates
Pharmaceutical intermediates are chemical compounds that form the building blocks for the synthesis of active pharmaceutical ingredients (APIs). This compound serves as a valuable intermediate in the synthesis of more complex molecules due to its bifunctional nature (amine and a chiral scaffold).
The synthesis of chiral building blocks is a critical aspect of drug discovery and development nih.gov. The use of chiral amines, such as this compound, allows for the introduction of specific stereochemistry into a target molecule, which is often essential for its desired biological activity. For example, the synthesis of (1S, 2S)-methyl cyclohexylamine has been reported as a key chiral building block nih.gov. The synthesis of such chiral amines often involves stereoselective methods to ensure high enantiomeric purity.
While specific, large-scale industrial applications of this compound as a pharmaceutical intermediate are not extensively detailed in the public domain, its structural features make it a suitable starting material or intermediate for a variety of complex chemical syntheses in the pharmaceutical industry. Its utility lies in its ability to be incorporated into larger molecules to impart specific conformational constraints and stereochemical properties.
Investigation of Biological Activity and Mechanisms of Action
The biological activity of a compound is intrinsically linked to its chemical structure. While comprehensive biological profiling of this compound itself is not widely reported, studies on related cyclohexylamine derivatives provide insights into the potential pharmacological activities of this class of compounds.
The search for novel anti-proliferative agents is a cornerstone of cancer research. Various chemical scaffolds are investigated for their ability to inhibit the growth of cancer cells. While there is no direct evidence found for the anti-proliferative effects of this compound, other cyclic amine derivatives have been studied for their potential in this area.
The interaction of small molecules with DNA can be a mechanism of anti-proliferative activity. Aromatic amines, for instance, are known to form covalent adducts with DNA, which can disrupt DNA replication and lead to mutations and potentially cell death uni-hamburg.de. The binding of small molecules, including cyclic polyamides, to the minor groove of DNA has also been explored as a strategy for sequence-specific DNA recognition, which could be harnessed for therapeutic purposes nih.gov.
It is plausible that derivatives of this compound, if appropriately functionalized, could interact with DNA. The amine group could be modified to carry functionalities that facilitate DNA binding through electrostatic interactions, intercalation, or groove binding. However, without specific experimental data on this compound derivatives, this remains a hypothetical area for future investigation.
The inhibition of RNA and protein synthesis are key mechanisms of action for many antimicrobial and anticancer drugs. These processes are fundamental to cell viability, and their disruption can lead to cell cycle arrest and apoptosis.
While no studies were identified that specifically investigate the effect of this compound on RNA and protein synthesis, the broader class of small molecules has been extensively studied for these properties. For instance, cycloheximide (B1669411) is a well-known inhibitor of protein synthesis in eukaryotes nih.govabcam.comsigmaaldrich.com. The discovery of new inhibitors often involves high-throughput screening of chemical libraries.
The potential for this compound derivatives to act as inhibitors of these fundamental cellular processes would depend on their specific structural modifications. For a molecule to inhibit protein or RNA synthesis, it would typically need to interact with key components of the translational or transcriptional machinery, such as the ribosome or RNA polymerase. The design of such inhibitors would require the strategic addition of functional groups to the this compound scaffold to enable these specific molecular interactions.
Interaction with Specific Molecular Targets (Enzymes, Receptors)
There is currently no available scientific literature detailing the specific interactions of this compound with molecular targets such as enzymes or receptors. Research in this area would be necessary to understand its potential pharmacological effects.
Polyamine Synthesis and Transport Regulation Studies
Detailed studies on the role of this compound in the regulation of polyamine synthesis and transport are not present in the current body of scientific literature. The polyamine transport system is a critical pathway for cell growth and is often dysregulated in cancer, making it a target for therapeutic intervention. However, the effects of this specific compound on this system have not been documented.
Derivatization for Enhanced Biological Properties
While the derivatization of chemical scaffolds is a common strategy in drug discovery to enhance biological properties, specific research on the derivatization of this compound for therapeutic purposes is limited.
Impact of Substitutions on Anticancer Activity
General studies on related cyclohexylamine structures, such as the analogues of N-(2-chloroethyl)-N'-(trans-4-methylcyclohexyl)-N-nitrosourea (MeCCNU), have been conducted to evaluate their potential as anticancer agents. These studies explore how different substituents on the cyclohexyl ring influence activity against cancer cell lines. However, specific data on the impact of substitutions on a this compound scaffold are not available.
Overcoming Drug Resistance Mechanisms
The development of compounds that can overcome drug resistance is a crucial area of cancer research. This often involves designing molecules that can evade efflux pumps, have novel mechanisms of action, or resensitize cancer cells to existing therapies. There is no published research that investigates the use of this compound derivatives in strategies to overcome drug resistance mechanisms in cancer.
Advanced Research Techniques and Computational Studies
Spectroscopic Analysis for Structural Elucidation (beyond basic identification)
While routine spectroscopic methods confirm the identity of trans-2-methylcyclohexylamine (B1277676), advanced applications of these techniques are crucial for a detailed understanding of its three-dimensional structure and dynamic behavior in solution.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the conformational analysis of substituted cyclohexanes like this compound auremn.org.brnih.gov. In the trans isomer, the methyl and amino groups can exist in two primary chair conformations: one with both substituents in equatorial positions (diequatorial) and another with both in axial positions (diaxial).
The diequatorial conformer is generally expected to be significantly more stable due to the avoidance of 1,3-diaxial interactions, which are a major source of steric strain pharmacy180.comlumenlearning.com. This conformational preference can be rigorously studied using advanced NMR techniques:
Coupling Constants: The magnitude of the vicinal coupling constants (³J) between protons on adjacent carbons is dependent on the dihedral angle between them, as described by the Karplus equation. In a chair conformation, the coupling constant between two axial protons (³J_aa_) is typically large (10-13 Hz), while axial-equatorial (³J_ae_) and equatorial-equatorial (³J_ee_) couplings are smaller (2-5 Hz). By analyzing the coupling patterns of the methine protons at C1 and C2, the predominant chair conformation can be determined. For the diequatorial conformer of this compound, the protons at C1 and C2 are both axial, which would be expected to result in a large ³J_aa_ coupling, confirming this conformational preference.
Nuclear Overhauser Effect (NOE): Two-dimensional NMR experiments such as NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) can be used to identify protons that are close in space. In the diaxial conformer, the axial methyl group and the axial amino group would be in close proximity to the axial protons at C3, C5, and C1, leading to strong NOE signals. Conversely, in the diequatorial conformer, NOEs would be observed between the equatorial substituents and adjacent equatorial and axial protons. The absence of strong 1,3-diaxial NOE signals would further support the predominance of the diequatorial conformation.
Chemical Shifts: The chemical shifts of ¹H and ¹³C nuclei are sensitive to their local electronic environment, which is influenced by the molecule's conformation. Axial and equatorial substituents experience different shielding effects. For instance, axial protons are typically shielded and appear at a higher field (lower ppm) in the ¹H NMR spectrum compared to their equatorial counterparts. Similarly, ¹³C chemical shifts can provide conformational information. These shifts can be compared with values predicted from computational models to further refine the conformational analysis rsc.org.
While specific NMR studies focusing solely on the conformational analysis of this compound are not prevalent in the reviewed literature, the principles derived from studies on other substituted cyclohexanes are directly applicable and form the standard methodology for such investigations auremn.org.brnih.gov.
Computational Chemistry and Theoretical Modeling
Computational chemistry provides powerful tools to complement experimental data, offering insights into molecular properties that can be difficult or impossible to measure directly. Theoretical models allow for the detailed examination of reaction mechanisms, enzyme-substrate interactions, and the energetic landscape of different conformations semanticscholar.orgchemrxiv.org.
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules and predict their reactivity. It is particularly useful for studying reaction mechanisms by calculating the energies of reactants, transition states, and products, thereby mapping out the potential energy surface of a reaction semanticscholar.orgrsc.org.
For this compound, DFT could be employed to study various reactions, such as its synthesis or its role as a catalyst or reactant in organic synthesis. For example, in a hypothetical aminolysis reaction of a cyclic carbonate, DFT could be used to:
Model the nucleophilic attack of the amine on the carbonyl carbon.
Identify the transition state structure and calculate its activation energy.
Determine whether the reaction proceeds through a concerted or stepwise mechanism.
Evaluate the effect of solvents on the reaction pathway using models like the Polarizable Continuum Model (PCM) semanticscholar.org.
Studies on similar systems, such as the guanidine-catalyzed aminolysis of propylene (B89431) carbonate, have shown that DFT can elucidate how the catalyst and the nature of the amine (aromatic vs. aliphatic) influence the reaction pathway rsc.org. Such computational approaches would be invaluable in understanding and optimizing reactions involving this compound.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex longdom.orgnih.gov. This is frequently used to predict the interaction between a small molecule (ligand) and a protein (receptor), providing insights into the binding affinity and mode of action nih.gov.
This compound, as a chiral amine, could be investigated as a potential inhibitor or substrate for various enzymes. For instance, enzymes like cyclohexylamine (B46788) oxidase are known to act on such substrates. A molecular docking study could be performed to understand how this compound fits into the active site of such an enzyme researchgate.net.
The general procedure for such a study would involve:
Obtaining the 3D crystal structure of the target enzyme from a protein database.
Generating a 3D model of this compound.
Using docking software (e.g., AutoDock) to place the ligand into the enzyme's active site in various orientations and conformations.
Scoring the different poses based on their predicted binding affinity (e.g., in kcal/mol) and analyzing the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex.
A study on cyclohexadiene derivatives showed how molecular docking could be used to predict the inhibitory potency of these compounds against Urokinase Type Plasminogen Activator kg.ac.rs. Similarly, docking studies could reveal key interactions between this compound and amino acid residues in an enzyme's active site, guiding the design of more potent and selective enzyme inhibitors.
| Ligand Conformer | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |
|---|---|---|---|
| Diequatorial | -6.8 | ASP121, TYR345 | Hydrogen Bond |
| Diequatorial | -6.8 | LEU289, PHE348 | Hydrophobic |
| Diaxial | -4.2 | SER122 | Hydrogen Bond |
Computational methods can be used to calculate the relative energies of different conformers of a molecule. For this compound, this would primarily involve calculating the energy difference between the diequatorial and diaxial chair conformations.
Ab initio methods and DFT can provide accurate calculations of these energy differences. The general expectation is that the diequatorial conformer is significantly lower in energy. The energy difference is often discussed in terms of "A-values," which represent the free energy difference between the axial and equatorial conformers for a monosubstituted cyclohexane (B81311). For a methyl group, the A-value is approximately 1.7-1.8 kcal/mol, and for an amino group, it is around 1.2-1.6 kcal/mol.
In trans-1,2-disubstituted cyclohexanes, the energy of the diaxial conformer is destabilized by the sum of the A-values of the two substituents, plus an additional gauche interaction between them. For this compound, the diaxial conformer would be highly disfavored due to these significant 1,3-diaxial interactions pharmacy180.com. Computational calculations using software like Gaussian can precisely quantify this energy difference.
| Conformer | Method | Relative Energy (kcal/mol) | Predicted Population at 298 K (%) |
|---|---|---|---|
| Diequatorial | DFT (B3LYP/6-31G) | 0.00 | >99.9 |
| Diaxial | DFT (B3LYP/6-31G) | ~4.5 | <0.1 |
| Twist-Boat | DFT (B3LYP/6-31G*) | ~5.5 | <0.1 |
Incorporating non-natural or modified amino acids into peptides is a common strategy to create peptidomimetics with enhanced stability, specific conformations, or novel biological activities. A derivative of this compound, such as trans-2-aminocyclohexanecarboxylic acid (a β-amino acid), could be incorporated into a peptide backbone.
Computational studies, often in conjunction with experimental techniques like NMR and Circular Dichroism (CD), are crucial for understanding how such modifications affect the peptide's conformational landscape chemrxiv.orgresearchgate.netnih.govgla.ac.uknih.gov. Molecular dynamics (MD) simulations can be used to explore the accessible conformations of the modified peptide over time. These simulations can reveal:
The preferred secondary structure (e.g., helix, sheet, or turn) induced by the cyclic residue.
The rigidity or flexibility of the peptide backbone.
The orientation of the methyl group and its potential interactions with other parts of the peptide.
For instance, studies on β-peptides incorporating a similar cyclohexane-based amino acid have shown that these residues can induce stable helical secondary structures chemrxiv.orgresearchgate.net. The cyclohexane ring restricts the conformational freedom of the backbone, acting as a scaffold that pre-organizes the peptide into a specific fold. MD simulations and DFT calculations can help rationalize these experimental findings and guide the design of new foldamers with desired structures.
Emerging Research Directions and Future Perspectives
Development of Novel Chiral Catalysts and Biocatalysts
The development of new chiral catalysts and biocatalysts is a cornerstone of modern asymmetric synthesis, enabling the efficient production of enantiomerically pure compounds. Trans-2-methylcyclohexylamine (B1277676) and its derivatives are being explored as potential scaffolds for novel chiral ligands and as targets for innovative biocatalytic processes.
Researchers are investigating the synthesis of novel chiral ligands derived from this compound for use in asymmetric catalysis. The inherent chirality and conformational rigidity of the trans-1,2-disubstituted cyclohexane (B81311) ring make it an attractive backbone for creating a well-defined chiral environment around a metal center. The design of such ligands often involves the modification of the amine group to incorporate coordinating moieties like phosphines, oxazolines, or other N- or P-based donor groups. The expectation is that the stereochemically defined methyl group at the C2 position will effectively influence the spatial arrangement of the coordinating groups, thereby inducing high stereoselectivity in catalytic transformations. While C2-symmetric ligands have historically dominated the field, there is a growing appreciation for the potential of non-symmetrical ligands, where the distinct steric and electronic environment provided by a this compound framework could be advantageous.
| Catalyst/Biocatalyst Type | Potential Application with this compound | Research Goal |
| Chiral Ligands | As a backbone for P,N- or N,N-bidentate ligands in metal-catalyzed asymmetric reactions. | To achieve high enantioselectivity in reactions like hydrogenation, allylic alkylation, and cross-coupling. |
| Transaminases (TAs) | Asymmetric synthesis of enantiopure this compound from 2-methylcyclohexanone (B44802). | Discovery and engineering of TAs with high stereoselectivity for the trans isomer. |
| Multi-enzyme Cascades | Synthesis of functionalized this compound derivatives from unsaturated precursors. | To create efficient one-pot syntheses of complex chiral amines with multiple stereocenters. |
Exploration of New C-H Functionalization Strategies
The direct functionalization of carbon-hydrogen (C-H) bonds is a rapidly evolving area of organic synthesis that offers a more atom- and step-economical approach to molecular construction. The application of these strategies to cyclic amines like this compound is a promising avenue for the synthesis of complex substituted derivatives.
A significant challenge in the functionalization of primary amines is the reactivity of the N-H bond, which can interfere with many catalytic processes. Emerging research focuses on the development of methods for the direct α-C–H bond functionalization of unprotected cyclic amines. One promising strategy involves an intermolecular hydride transfer process. In this approach, the amine is first deprotonated, and then a hydride acceptor is used to generate a transient imine intermediate in situ. This imine can then be trapped by a nucleophile, such as an organolithium reagent, to yield the α-functionalized amine. The application of this protecting-group-free method to this compound would allow for the direct introduction of aryl, alkyl, or other functional groups at the C1 position, adjacent to the amino group. The inherent stereochemistry of the this compound starting material is expected to influence the stereochemical outcome of this functionalization.
Another area of active research is the use of directing groups to control the regioselectivity of C-H functionalization at positions other than the α-carbon. While the amine group itself can act as a directing group, its coordinating ability often leads to functionalization at the α-position. Therefore, the development of removable or transient directing groups that can guide a metal catalyst to more remote C-H bonds on the cyclohexane ring is a key objective. These strategies could enable the selective functionalization of the C3, C4, C5, or C6 positions of the this compound scaffold, opening up new pathways to a wide range of novel derivatives with potential applications in medicinal chemistry and materials science. Research in this area is also exploring the use of photoredox catalysis to enable C-H functionalization under mild conditions.
| C-H Functionalization Strategy | Target Position on this compound | Key Challenge/Research Focus |
| Protecting-Group-Free α-C–H Functionalization | C1 (α-position) | Efficient in situ generation of the imine intermediate and control of stereoselectivity. |
| Directing-Group-Assisted Remote C-H Functionalization | C3, C4, C5, C6 positions | Design of effective and removable directing groups for regioselective functionalization. |
| Photoredox Catalysis | Various positions on the cyclohexane ring | Development of photocatalytic systems compatible with the amine functionality and achieving high selectivity. |
Advanced Pharmaceutical and Agrochemical Applications
This compound is recognized as an important intermediate in the synthesis of pharmaceuticals and agrochemicals. fishersci.ca Its structural features are often found in bioactive molecules, and ongoing research aims to leverage this scaffold for the development of new therapeutic agents and crop protection products.
In the pharmaceutical sector, the trans-substituted cyclohexylamine (B46788) motif is a key structural element in a number of active pharmaceutical ingredients (APIs). For example, the related compound, trans-4-methylcyclohexylamine, is a crucial intermediate in the synthesis of Glimepiride, a widely used oral antidiabetic drug. googleapis.com This precedent highlights the importance of stereochemically pure trans-cyclohexylamine derivatives in drug design. Researchers are actively exploring the incorporation of the this compound scaffold into new drug candidates. Its combination of a lipophilic cyclohexane ring and a functional primary amine group makes it a versatile building block for creating molecules that can interact with a variety of biological targets. The specific stereochemistry of the trans isomer can lead to more precise binding with enzymes or receptors, potentially resulting in higher efficacy and reduced off-target effects.
| Application Area | Role of this compound | Example of a Related Compound in a Marketed Product |
| Pharmaceuticals | A key building block for the synthesis of novel APIs. | Trans-4-methylcyclohexylamine in the synthesis of Glimepiride. |
| Agrochemicals | A scaffold for the development of new herbicides, pesticides, and fungicides. | Various patented agrochemical compounds containing substituted cyclohexylamine moieties. |
Further Understanding of Stereochemical Control in Complex Systems
The study of stereochemistry is fundamental to understanding the three-dimensional nature of molecules and its impact on their properties and reactivity. researchgate.netmhmedical.com The this compound molecule, with its well-defined stereocenters and conformationally biased structure, serves as a valuable model system for investigating the principles of stereochemical control in chemical reactions.
The cyclohexane ring in this compound predominantly adopts a chair conformation, with the amino and methyl groups occupying specific equatorial or axial positions. In the most stable conformation of the trans isomer, both substituents are expected to be in equatorial positions to minimize steric strain. This fixed spatial arrangement has significant implications for reactions involving the amine group or other positions on the ring. Researchers are using computational and experimental methods to study how the stereochemical relationship between the methyl and amino groups influences the facial selectivity of reactions. For example, in reactions where the amine group directs a reagent to a specific face of the ring, the presence of the methyl group can provide an additional layer of steric control, leading to higher levels of diastereoselectivity.
Furthermore, the stereodynamics of this compound and its derivatives are being investigated to understand how conformational changes might influence reactivity. While the diequatorial conformation is dominant, the molecule can undergo ring flipping to a less stable diaxial conformation. Understanding the energy barrier to this process and how it might be influenced by solvent or the presence of other functional groups is crucial for predicting and controlling the outcome of reactions. These fundamental studies on stereochemical control not only provide deeper insights into the behavior of this compound itself but also contribute to the broader understanding of asymmetric synthesis and the design of complex chiral molecules. researchgate.net
Q & A
Q. What analytical techniques are most reliable for quantifying trans-2-methylcyclohexylamine in complex mixtures?
- Methodology : Use reverse-phase HPLC with fluorescence detection (HPLC-Fluo) for sensitivity (detection limit ~0.1 ppm). Derivatization with dansyl chloride improves detectability. Cross-validate with GC-MS using a chiral stationary phase (e.g., β-cyclodextrin) to distinguish enantiomers .
化知为学24年第二次有机seminar——文献检索与常见术语31:37
Q. How should researchers design experiments to assess the compound’s reactivity in nucleophilic substitution reactions?
- Methodology : Conduct kinetic studies under varying conditions (temperature, solvent dielectric constant). Monitor reaction progress via NMR or IR spectroscopy. Compare activation parameters (ΔH‡, ΔS‡) with Hammett plots to identify electronic effects .
Advanced Research Questions
Q. What strategies are effective for enantiomeric resolution of trans-2-methylcyclohexylamine?
Q. How can computational models predict the compound’s behavior in biological systems?
- Methodology : Perform molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) to study interactions with target receptors (e.g., amine transporters). Validate predictions with in vitro assays (e.g., radioligand binding) and correlate with logP values for membrane permeability .
Q. What experimental controls are critical when studying the compound’s metabolic pathways in vivo?
- Methodology : Use isotopically labeled -trans-2-methylcyclohexylamine to track metabolites via LC-HRMS. Include negative controls (e.g., cytochrome P450 inhibitors) and validate with microsomal incubation studies. Statistical analysis (ANOVA) ensures reproducibility .
Q. How do solvent effects influence the compound’s acid-base properties and solubility?
- Methodology : Measure pKa shifts using potentiometric titration in water-DMSO mixtures. Apply the Yasuda-Shedlovsky extrapolation method to account for solvent polarity. Solubility parameters (Hansen solubility spheres) guide solvent selection for crystallization .
Data Presentation & Reproducibility
Q. What standards should be followed when reporting synthetic yields and spectroscopic data?
- Guidelines : Adopt IUPAC nomenclature and SI units. Report yields as mass percentages (±5% error margins). Include full spectroscopic data (NMR chemical shifts, IR peaks) in supplementary materials. Use tables for comparative analysis (e.g., reaction conditions vs. yields) .
Q. How can researchers ensure reproducibility of chiral HPLC results across laboratories?
- Methodology : Standardize column specifications (particle size, chiral selector), mobile phase composition (hexane:isopropanol ratios), and flow rates (1.0 mL/min). Inter-laboratory validation with certified reference materials (CRMs) minimizes variability .
Ethical & Literature Review Considerations
Q. Q. What ethical protocols apply to studies involving trans-2-methylcyclohexylamine in biological research?
Q. How to conduct a systematic literature review on the compound’s pharmacological applications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
